![molecular formula C14H16N2O3S B407734 Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 211929-94-1](/img/structure/B407734.png)
Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
“Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound. Based on its name, it is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitution, elimination, and addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties can be determined through experimental methods or predicted using computational chemistry tools .
Scientific Research Applications
Xylan Derivatives and Their Application Potential
Chemical modifications of xylan, a type of polysaccharide, have shown promise in creating new biopolymer ethers and esters. These derivatives possess specific properties that vary with their functional groups, substitution degrees, and patterns. Among their potential applications, xylan derivatives can form nanoparticles useful in drug delivery. This suggests that compounds with complex chemical structures, similar to the one you're interested in, could also find applications in material science and biomedicine, particularly in creating novel delivery systems for therapeutic agents (Petzold-Welcke et al., 2014).
Synthesis and Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives
Tetrahydropyrimidine derivatives have been synthesized and evaluated for their in-vitro anti-inflammatory activities. The study demonstrates the potential of these compounds to serve as leads for developing new anti-inflammatory agents. This highlights the broader research interest in pyrimidine derivatives for their therapeutic potential, suggesting that related compounds, such as the one queried, might also be of interest in pharmacological research focusing on inflammation and possibly other conditions (Gondkar et al., 2013).
Fluorescent Chemosensors Based on Phenolic Derivatives
Derivatives of 4-methyl-2,6-diformylphenol (DFP) have been utilized in developing chemosensors for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these DFP-based chemosensors underline the importance of structurally complex molecules in analytical chemistry, particularly for sensing applications. This suggests potential research avenues for the chemical compound in the development of novel sensors (Roy, 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8-11(13(17)19-3)12(16-14(20)15-8)9-5-4-6-10(7-9)18-2/h4-7,12H,1-3H3,(H2,15,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMPYYFIOLTPHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125769 |
Source
|
Record name | Methyl 1,2,3,4-tetrahydro-4-(3-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301125769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
CAS RN |
211929-94-1 |
Source
|
Record name | Methyl 1,2,3,4-tetrahydro-4-(3-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211929-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,2,3,4-tetrahydro-4-(3-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301125769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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